molecular formula C25H22F3N5O3 B2823049 3-(2-ethoxyethyl)-1-methyl-7-phenyl-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 899988-34-2

3-(2-ethoxyethyl)-1-methyl-7-phenyl-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2823049
CAS No.: 899988-34-2
M. Wt: 497.478
InChI Key: MGWZYVJHSKFMDP-UHFFFAOYSA-N
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Description

3-(2-ethoxyethyl)-1-methyl-7-phenyl-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound characterized by its unique structure, which includes an imidazo[2,1-f]purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethoxyethyl)-1-methyl-7-phenyl-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common approach is the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(2-ethoxyethyl)-1-methyl-7-phenyl-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or alkanes.

Scientific Research Applications

3-(2-ethoxyethyl)-1-methyl-7-phenyl-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural properties.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(2-ethoxyethyl)-1-methyl-7-phenyl-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and are a subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-7-phenyl-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
  • 3-(2-ethoxyethyl)-1-methyl-7-phenyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Uniqueness

The presence of the ethoxyethyl group and the trifluoromethyl phenyl group in 3-(2-ethoxyethyl)-1-methyl-7-phenyl-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione imparts unique chemical and physical properties. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from similar compounds.

Properties

CAS No.

899988-34-2

Molecular Formula

C25H22F3N5O3

Molecular Weight

497.478

IUPAC Name

2-(2-ethoxyethyl)-4-methyl-7-phenyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C25H22F3N5O3/c1-3-36-14-13-31-22(34)20-21(30(2)24(31)35)29-23-32(20)15-19(16-7-5-4-6-8-16)33(23)18-11-9-17(10-12-18)25(26,27)28/h4-12,15H,3,13-14H2,1-2H3

InChI Key

MGWZYVJHSKFMDP-UHFFFAOYSA-N

SMILES

CCOCCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=C(C=C4)C(F)(F)F)C5=CC=CC=C5)N(C1=O)C

solubility

not available

Origin of Product

United States

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